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molecular formula C7H8O4 B135884 6-Acetoxy-2H-pyran-3(6H)-one CAS No. 62644-49-9

6-Acetoxy-2H-pyran-3(6H)-one

Cat. No. B135884
M. Wt: 156.14 g/mol
InChI Key: JJVMFCRCFSJODB-UHFFFAOYSA-N
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Patent
US09051288B2

Procedure details

2055 g of sodium hydrogen carbonate and 1004 g of sodium acetate were dissolved in a mixed solvent of 1.8 L of water and 15 L of THF. The resultant was cooled to −15° C., and 1.2 L of THF solution containing 2257 g of N-bromosuccinimide was added while maintaining the temperature at 0° C. or lower. Furthermore, 1200 g of furfuryl alcohol (Compound 1) was added while maintaining the temperature at 0° C. or lower, and agitated at the same temperature for 10 minutes. After confirming the end of the reaction by thin-layer chromatography, 299 g of DMAP and 2498 g of acetic anhydride were added while maintaining the temperature at 0° C. or lower. The reaction solution was heated to 30° C. and agitated at that temperature for 3.5 hours. After confirming the end of the reaction by thin-layer chromatography, the solution was cooled to 5° C., and added with 9.5 L of 2 N aqueous sodium hydroxide solution to prepare a solution of pH 6.5. This reaction solution was extracted with ethyl acetate and washed with a saturated sodium bicarbonate solution to obtain the organic layer. The solvent was distilled away under reduced pressure to obtain 1263 g of a crude product (±) 4 as a clear brown oily product (crude yield: 71.1%).
Quantity
2498 g
Type
reactant
Reaction Step One
Name
Quantity
299 g
Type
catalyst
Reaction Step One
Quantity
2257 g
Type
reactant
Reaction Step Two
Name
Quantity
1.2 L
Type
solvent
Reaction Step Two
Quantity
2055 g
Type
reactant
Reaction Step Three
Quantity
1004 g
Type
reactant
Reaction Step Three
Name
Quantity
1.8 L
Type
solvent
Reaction Step Three
Name
Quantity
15 L
Type
solvent
Reaction Step Three
Quantity
1200 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
9.5 L
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(=O)([O-])O.[Na+].[C:6]([O-:9])(=[O:8])[CH3:7].[Na+].BrN1C(=O)CCC1=O.[CH2:19]([OH:25])[C:20]1[O:24][CH:23]=[CH:22][CH:21]=1.C(OC(=O)C)(=O)C.[OH-].[Na+]>O.C1COCC1.CN(C1C=CN=CC=1)C>[C:6]([O:9][CH:23]1[CH:22]=[CH:21][C:19](=[O:25])[CH2:20][O:24]1)(=[O:8])[CH3:7] |f:0.1,2.3,7.8|

Inputs

Step One
Name
Quantity
2498 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
299 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Two
Name
Quantity
2257 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
1.2 L
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
2055 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
1004 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
1.8 L
Type
solvent
Smiles
O
Name
Quantity
15 L
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
1200 g
Type
reactant
Smiles
C(C1=CC=CO1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CO1)O
Step Five
Name
Quantity
9.5 L
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
lower, and agitated at the same temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 0° C.
ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was heated to 30° C.
STIRRING
Type
STIRRING
Details
agitated at that temperature for 3.5 hours
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
the end of the reaction by thin-layer chromatography
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to 5° C.
CUSTOM
Type
CUSTOM
Details
to prepare a solution of pH 6.5
EXTRACTION
Type
EXTRACTION
Details
This reaction solution was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with a saturated sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
to obtain the organic layer
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled away under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(=O)OC1OCC(C=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1263 g
YIELD: CALCULATEDPERCENTYIELD 66.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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